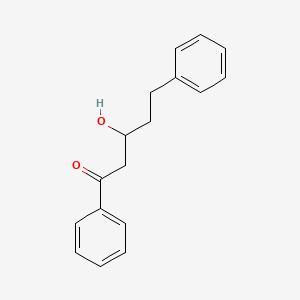

3-Hydroxy-1,5-diphenyl-1-pentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1,5-diphenylpentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUWGGININGVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Diarylpentanoid: A Technical Guide to the Natural Sources and Isolation of 3-Hydroxy-1,5-diphenyl-1-pentanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of the bioactive diarylpentanoid, 3-Hydroxy-1,5-diphenyl-1-pentanone. This document collates available scientific information, focusing on its primary natural origin, methodologies for its extraction and purification, and its reported biological activities. All quantitative data are presented in structured tables, and experimental workflows are visualized to facilitate understanding and replication.

Introduction

This compound is a natural product belonging to the diarylpentanoid class of compounds. These molecules are characterized by a five-carbon chain connecting two phenyl groups. The subject of this guide, specifically the (+)-enantiomer, has garnered scientific interest due to its reported immunomodulatory and anti-tumor properties, highlighting its potential as a lead compound in drug discovery programs.

Natural Sources

The primary and first reported natural source of (+)-3-Hydroxy-1,5-diphenyl-1-pentanone is the root of Stellera chamaejasme L., a plant belonging to the Thymelaeaceae family.[1] This plant has a history of use in traditional medicine. While other diarylpentanoids are found in various plant families, such as Zingiberaceae (e.g., Alpinia species), the specific isolation of this compound has been definitively documented from Stellera chamaejasme. Another related compound, coriaceol, an analogue of 1,5-diphenyl-1-pentanone, has been isolated from Wikstroemia coriacea, suggesting that plants from the Thymelaeaceae family are a promising source for this class of compounds.

Isolation and Purification

General Experimental Protocol for Isolation

This protocol is a generalized representation and may require optimization for the specific case of this compound from Stellera chamaejasme.

3.1.1. Plant Material and Extraction

-

Preparation: The roots of Stellera chamaejasme are collected, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for extracting polar to moderately polar compounds like diarylpentanoids. The extraction is typically performed at room temperature over several days or accelerated using techniques like Soxhlet extraction.

3.1.2. Fractionation

-

The crude extract is concentrated under reduced pressure to yield a viscous residue.

-

This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Diarylpentanoids are often found in the ethyl acetate or chloroform fractions.

3.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are pooled, concentrated, and further purified by Prep-HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water. This step is crucial for obtaining the compound in high purity.

Visualization of the General Isolation Workflow

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation and Physicochemical Properties

The structure of (+)-3-Hydroxy-1,5-diphenyl-1-pentanone was originally elucidated using spectroscopic data.[1] While the specific data from the original publication is not available, the expected physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.32 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Spectroscopic Data: Detailed experimental ¹H and ¹³C NMR data for (+)-3-Hydroxy-1,5-diphenyl-1-pentanone are not available in the searched literature. However, analysis of its structure would predict characteristic signals for the two phenyl groups, the aliphatic chain, the hydroxyl group, and the ketone carbonyl group.

Biological Activity

In vitro bioassays have shown that (+)-3-Hydroxy-1,5-diphenyl-1-pentanone exhibits both immunomodulatory and anti-tumor activity.[1]

Immunomodulatory and Anti-Tumor Assays (General Protocols)

The specific experimental details for the bioassays performed on this compound are not publicly available. The following are general protocols for assessing these activities.

5.1.1. In Vitro Anti-Tumor Activity Assay (e.g., MTT Assay)

-

Cell Culture: Human tumor cell lines are cultured in an appropriate medium.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

Visualization of a General Anti-Tumor Assay Workflow

Caption: General workflow for an in vitro anti-tumor (MTT) assay.

5.1.2. In Vitro Immunomodulatory Activity Assay (e.g., Lymphocyte Proliferation Assay)

-

Isolation of Immune Cells: Lymphocytes (e.g., splenocytes from a mouse model) are isolated.

-

Cell Culture and Stimulation: The cells are cultured in the presence of a mitogen (e.g., Concanavalin A or Lipopolysaccharide) to induce proliferation.

-

Treatment: The stimulated cells are treated with various concentrations of the test compound.

-

Incubation: The cells are incubated for a period of 48-72 hours.

-

Proliferation Measurement: Cell proliferation is measured using methods such as MTT assay or BrdU incorporation.

-

Analysis: The effect of the compound on lymphocyte proliferation is determined by comparing the results of treated cells to untreated controls.

Conclusion

(+)-3-Hydroxy-1,5-diphenyl-1-pentanone is a bioactive natural product with confirmed immunomodulatory and anti-tumor properties, first isolated from the roots of Stellera chamaejasme. While its natural source and biological potential are established, a significant gap exists in the publicly available literature regarding the detailed experimental procedures for its isolation, characterization, and biological evaluation. The protocols and workflows presented in this guide are based on established methodologies for analogous compounds and provide a framework for researchers aiming to work with this promising molecule. Further investigation to uncover the specific details from the primary literature is warranted to fully enable its potential in drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of 3-Hydroxy-1,5-diphenyl-1-pentanone

Abstract

(+)-3-Hydroxy-1,5-diphenyl-1-pentanone, a natural product first isolated from the roots of Stellera chamaejasme L., has demonstrated notable immunomodulatory and anti-tumor properties in preliminary in vitro studies.[1] This technical guide provides a comprehensive overview of the current understanding of its biological activities, including available data, experimental methodologies, and a discussion of its potential as a therapeutic agent. While detailed mechanistic studies and extensive quantitative data are not yet publicly available, this document consolidates the foundational knowledge to support further research and development.

Introduction

This compound is a diarylpentanoid, a class of compounds that has garnered interest for a range of biological activities. Its discovery as a natural product with dual immunomodulatory and anti-tumor effects positions it as a compound of interest for further investigation in oncology and immunology.[1] This guide aims to provide a detailed resource for researchers by summarizing the known biological effects and providing standardized protocols for its further evaluation.

Chemical Properties

| Property | Value |

| IUPAC Name | 3-Hydroxy-1,5-diphenylpentan-1-one |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.32 g/mol |

| CAS Number | 60669-64-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents |

Biological Activities

Initial in vitro bioassays have indicated that (+)-3-Hydroxy-1,5-diphenyl-1-pentanone possesses both immunomodulatory and anti-tumor activities.[1]

Immunomodulatory Activity

The specific mechanisms and quantitative measures of the immunomodulatory effects of this compound are not detailed in the currently available literature. Generally, immunomodulatory activity is assessed by the compound's ability to alter the immune response, which can include stimulating or suppressing lymphocyte proliferation, cytokine production, and macrophage activity. Further research is required to elucidate the precise nature of its immunomodulatory properties.

Anti-Tumor Activity

Similarly, while anti-tumor activity has been reported, specific details regarding the cancer cell lines tested, IC50 values, and the mechanism of cell death (e.g., apoptosis, necrosis) are not available in the public domain. The anti-proliferative and cytotoxic effects of this compound against various cancer cell lines need to be systematically evaluated to understand its therapeutic potential.

Experimental Protocols

The following are detailed, standardized protocols that can be employed to further investigate the biological activities of this compound. These protocols are based on general methodologies for assessing immunomodulatory and anti-tumor effects in vitro.

In Vitro Immunomodulatory Assay: Lymphocyte Proliferation Assay

This assay is designed to evaluate the effect of this compound on lymphocyte proliferation.

4.1.1. Materials

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohemagglutinin (PHA) or Concanavalin A (ConA) as mitogens

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

This compound

4.1.2. Protocol

-

Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

-

Adjust the cell density to 2 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well microtiter plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO).

-

Add 50 µL of mitogen (PHA at 5 µg/mL or ConA at 2.5 µg/mL) to stimulate lymphocyte proliferation. For unstimulated controls, add 50 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Centrifuge the plate at 400 x g for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation relative to the mitogen-stimulated control.

In Vitro Anti-Tumor Assay: Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

4.2.1. Materials

-

Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Appropriate culture medium for each cell line (e.g., DMEM or RPMI-1640) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

This compound

4.2.2. Protocol

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the appropriate culture medium.

-

Remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (DMSO).

-

Incubate the plate for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows (Hypothetical)

As the specific signaling pathways affected by this compound are currently unknown, the following diagrams represent hypothetical workflows for its investigation.

Caption: A logical workflow for the investigation of this compound.

Conclusion and Future Directions

This compound presents as a promising natural product with demonstrated dual biological activities. However, the current body of knowledge is limited, and significant further research is necessary to validate its therapeutic potential. Key future directions should include:

-

Comprehensive Biological Screening: Evaluation against a broad panel of cancer cell lines and immune cell types to determine the scope of its activity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in its immunomodulatory and anti-tumor effects.

-

In Vivo Efficacy and Safety: Assessment of its therapeutic efficacy and toxicity in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and drug-like properties.

This technical guide serves as a foundational document to stimulate and guide these future research endeavors.

References

Solubility Profile of 3-Hydroxy-1,5-diphenyl-1-pentanone in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility information for 3-Hydroxy-1,5-diphenyl-1-pentanone (CAS No. 60669-64-9). The content is based on publicly accessible data and is intended to assist researchers in handling and utilizing this compound in various experimental settings. It is important to note that while qualitative solubility data is available, specific quantitative solubility values (e.g., in g/100 mL or mol/L) are not readily found in the surveyed literature.

Qualitative Solubility Data

This compound is a solid, appearing as a powder, and has been identified as a natural product.[1] It has shown potential immunomodulatory and anti-tumor activities in in-vitro bioassays.[2] The compound's molecular structure, featuring two phenyl groups and a hydroxyl group, suggests a degree of polarity that influences its solubility in organic solvents.

Based on available information, the qualitative solubility of this compound in several common organic solvents is summarized in the table below.

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Source:[1][2] |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the literature, a general and widely accepted method for determining the solubility of a solid organic compound in an organic solvent is presented below. This protocol can be adapted to generate quantitative solubility data.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant liquid. To prevent precipitation, immediately dilute the aliquot with a known volume of the same solvent.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results can be expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to 3-Hydroxy-1,5-diphenyl-1-pentanone: Discovery, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-1,5-diphenyl-1-pentanone is a naturally occurring chiral ketone first identified in the early 21st century. Exhibiting promising in vitro immunomodulatory and anti-tumor properties, this compound has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and known biological activities of this compound. It includes detailed experimental protocols for its isolation from natural sources, summarizes key quantitative data, and proposes a potential synthetic pathway. Due to the limited specific research on its mechanism of action, this guide also contextualizes its biological activities by referencing studies on structurally related diarylpentanoids.

Introduction

This compound, with the CAS Number 60669-64-9, is a natural product belonging to the diarylpentanoid class of organic compounds.[1][2] Its structure features a five-carbon pentanone backbone with phenyl groups at positions 1 and 5, and a hydroxyl group at position 3. The presence of a chiral center at the C-3 position results in two enantiomers, with the (+)-enantiomer being the form first isolated from a natural source.[3] The compound's potential as both an immunomodulator and an anti-tumor agent makes it a molecule of interest for further investigation in drug discovery and development.[3]

Discovery and History

(+)-3-Hydroxy-1,5-diphenyl-1-pentanone was first isolated in 2001 from the roots of Stellera chamaejasme L., a plant used in traditional medicine.[3] This discovery was part of a broader investigation into the chemical constituents of this plant species, which led to the identification of several other compounds.[3] In this initial study, the structure of the compound was elucidated using spectral data, and preliminary in vitro bioassays revealed its dual immunomodulatory and anti-tumor activities.[3] Subsequently, it has also been isolated from Wikstroemia coriacea. The compound is a natural product of significant interest due to its biological activities.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 60669-64-9 | [1][2] |

| Molecular Formula | C₁₇H₁₈O₂ | [1][2] |

| Molecular Weight | 254.32 g/mol | [1][2] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Further quantitative data such as melting point, boiling point, and specific optical rotation are not consistently available in the reviewed literature.

Experimental Protocols

Isolation from Stellera chamaejasme L. Roots

The following is a generalized protocol based on the initial discovery of (+)-3-Hydroxy-1,5-diphenyl-1-pentanone.[3]

Objective: To isolate (+)-3-Hydroxy-1,5-diphenyl-1-pentanone from the dried roots of Stellera chamaejasme L.

Materials:

-

Dried and powdered roots of Stellera chamaejasme L.

-

Chloroform

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

-

Rotary evaporator

-

Chromatography columns

-

Analytical equipment for structure elucidation (NMR, MS, IR)

Procedure:

-

Extraction: The powdered roots are exhaustively extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with chloroform. The chloroform-soluble fraction is collected and concentrated.

-

Chromatographic Separation: The chloroform extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically using a mixture of hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined.

-

Purification: The combined fractions are further purified by repeated column chromatography or other purification techniques until a pure compound is obtained.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Proposed Synthetic Route

Proposed Two-Step Synthesis:

-

Michael Addition: Reaction of benzalacetone with the enolate of acetophenone.

-

Reduction: Selective reduction of the ketone at the 3-position to a hydroxyl group.

References

In-depth Analysis of 3-Hydroxy-1,5-diphenyl-1-pentanone Reveals Limited Data on Immunomodulatory Properties

Despite its identification as a compound with potential immunomodulatory activity, a comprehensive review of available scientific literature reveals a significant lack of in-depth quantitative data and detailed experimental protocols regarding the specific immunomodulatory properties of 3-Hydroxy-1,5-diphenyl-1-pentanone. While initial findings suggest its involvement in immune response modulation, the precise mechanisms of action, specific cellular targets, and quantitative efficacy remain largely undocumented in publicly accessible research.

Our investigation aimed to compile a technical guide for researchers, scientists, and drug development professionals, focusing on the immunomodulatory characteristics of this compound. The core of this guide was intended to be built upon robust quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. However, extensive searches for primary research articles, including a key cited publication, J Asian Nat Prod Res. 2001;3(4):335-40, did not yield the specific experimental details necessary to construct such a comprehensive resource.

Current State of Knowledge

This compound has been isolated from medicinal plants, notably from species such as Stellera chamaejasme and Wikstroemia coriacea. Some studies have qualitatively reported that this compound exhibits immunomodulatory and anti-tumor activities in in vitro bioassays. This suggests that the molecule may interact with components of the immune system, potentially influencing cellular processes such as lymphocyte proliferation, cytokine production, or macrophage function.

-

Quantitative Data: There is a lack of published half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values, percentage inhibition or stimulation of immune cell functions, or specific measurements of cytokine level modulation (e.g., TNF-α, IL-6, IL-10) in response to treatment with this compound.

-

Detailed Experimental Protocols: Methodologies for the immunomodulatory assays performed, including details on the cell lines used (e.g., primary immune cells, cell lines like Jurkat or RAW 264.7), compound concentrations, incubation times, and specific assay kits or reagents, are not described in the accessible literature.

-

Mechanism of Action and Signaling Pathways: There is no available research detailing the molecular mechanisms through which this compound exerts its potential immunomodulatory effects. Consequently, the key signaling pathways involved (e.g., NF-κB, MAPK, JAK/STAT) have not been elucidated for this specific compound.

Challenges and Future Directions

The absence of this detailed information prevents the creation of the requested in-depth technical guide, including the generation of data tables and signaling pathway diagrams. The initial promising reports of immunomodulatory activity highlight a clear need for further research in this area.

To advance the understanding of this compound's therapeutic potential, future studies should focus on:

-

Systematic in vitro screening: Comprehensive studies are required to quantify the effects of this compound on a range of immune cells and processes. This should include dose-response analyses to determine potency and efficacy.

-

Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by this compound is crucial to understanding how it modulates the immune system.

-

Publication of detailed methodologies: Researchers in this field are encouraged to publish their detailed experimental protocols to enable reproducibility and build upon existing findings.

Potential Therapeutic Applications of 3-Hydroxy-1,5-diphenyl-1-pentanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Hydroxy-1,5-diphenyl-1-pentanone, with the CAS Number 60669-64-9, is a natural product that has garnered scientific interest due to its potential therapeutic properties.[1] First isolated from the roots of Stellera chamaejasme L., this compound, specifically the (+)-enantiomer, has demonstrated both immunomodulatory and anti-tumor activities in preliminary in-vitro studies.[2][3] This technical guide provides a comprehensive overview of the existing knowledge on this compound, focusing on its chemical properties, synthesis, and reported biological activities, while also highlighting areas where further research is required.

Chemical and Physical Properties

This compound is a ketone and a secondary alcohol with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol .[1] It is reported to be soluble in a variety of common organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 60669-64-9 | [1] |

| Molecular Formula | C₁₇H₁₈O₂ | [1] |

| Molecular Weight | 254.32 g/mol | [1] |

| IUPAC Name | 3-hydroxy-1,5-diphenylpentan-1-one | N/A |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

Synthesis

Potential Therapeutic Uses

The primary therapeutic potential of (+)-3-Hydroxy-1,5-diphenyl-1-pentanone lies in its observed in-vitro anti-tumor and immunomodulatory activities, as reported in a study published in the Journal of Asian Natural Products Research.[2][3]

Anti-Tumor Activity

Initial bioassays have indicated that this compound can inhibit the growth of cancer cells.[2][3] However, a significant gap in the current knowledge is the lack of quantitative data, such as IC50 values, for specific cancer cell lines. The precise mechanisms through which it exerts its cytotoxic effects remain to be elucidated.

Immunomodulatory Activity

The compound has also been shown to possess immunomodulatory properties.[2][3] The nature of this activity, whether it is immunostimulatory or immunosuppressive, and the specific components of the immune system it affects are not yet characterized.

Table 2: Summary of Reported Biological Activities of (+)-3-Hydroxy-1,5-diphenyl-1-pentanone

| Activity | Assay Type | Results | Quantitative Data | Source |

| Anti-Tumor | In-vitro bioassay | Exhibited anti-tumor activity | Not Reported | [2][3] |

| Immunomodulatory | In-vitro bioassay | Exhibited immunomodulatory activity | Not Reported | [2][3] |

Experimental Protocols

Detailed experimental protocols for the bioassays that demonstrated the anti-tumor and immunomodulatory activities of this compound are not available in the reviewed literature. For researchers looking to validate or expand upon these findings, standard in-vitro assays would be appropriate starting points.

Hypothetical Experimental Workflow for Anti-Tumor Activity Screening:

Caption: Hypothetical workflow for determining the in-vitro cytotoxicity of this compound using an MTT assay.

Hypothetical Experimental Workflow for Immunomodulatory Activity Screening (Nitric Oxide Assay):

Caption: Hypothetical workflow for assessing the immunomodulatory effect of this compound on nitric oxide production in macrophages.

Signaling Pathways

Currently, there is no published information regarding the specific signaling pathways modulated by this compound. To understand its mechanism of action, future research should focus on investigating its effects on key cellular pathways involved in cancer and immunology, such as:

-

Apoptosis Pathways: (e.g., Caspase activation, Bcl-2 family protein expression)

-

Cell Cycle Regulation Pathways: (e.g., Cyclin and CDK expression)

-

Inflammatory Signaling Pathways: (e.g., NF-κB, MAPK signaling)

Logical Relationship for Future Mechanistic Studies:

Caption: Logical progression for future research to elucidate the mechanism of action of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and immunology. However, the current body of knowledge is limited and primarily based on initial in-vitro findings. To advance the therapeutic potential of this compound, future research should prioritize:

-

Quantitative Bioactivity Studies: Determining the potency (e.g., IC50, EC50) of the compound against a panel of cancer cell lines and in various immune cell assays.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which the compound exerts its biological effects.

-

In-vivo Efficacy and Toxicity Studies: Evaluating the therapeutic efficacy and safety profile of the compound in relevant animal models.

-

Synthesis Optimization: Developing and optimizing a scalable synthetic route to produce the compound in sufficient quantities for further research.

A concerted effort in these areas will be crucial to fully understand and exploit the therapeutic potential of this compound.

References

Chalcone Derivatives from Natural Products: A Technical Guide for Researchers

Abstract

Chalcones (1,3-diaryl-2-propen-1-ones) represent a significant class of naturally occurring flavonoids, serving as biosynthetic precursors to a wide array of other flavonoid derivatives.[1][2] Found abundantly in various edible plants, fruits, and vegetables, these compounds have garnered substantial interest within the scientific community due to their diverse and potent biological activities.[2][3] This technical guide provides an in-depth overview of chalcone (B49325) derivatives sourced from natural products, with a focus on their pharmacological properties, underlying mechanisms of action, and relevant experimental methodologies. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, quantitative activity data, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.

Introduction to Natural Chalcone Derivatives

Chalcones are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4] This unique chemical scaffold is responsible for the broad spectrum of biological activities exhibited by these molecules.[5] A vast number of chalcone derivatives have been isolated from various plant families, with the Leguminosae, Asteraceae, and Moraceae families being particularly rich sources.[6][7]

Prominent examples of naturally occurring chalcones with significant and well-documented biological activities include:

-

Licochalcone A: Primarily isolated from the roots of licorice species such as Glycyrrhiza inflata and Glycyrrhiza glabra.[3][8] It is known for its potent anti-inflammatory, anticancer, and antimicrobial properties.[3][9]

-

Xanthohumol: A prenylated chalcone found in hops (Humulus lupulus), and consequently in beer.[10] It exhibits a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant activities.[10]

-

Butein (B1668091): Isolated from the bark of Rhus verniciflua and other plants.[3] It is recognized for its strong antioxidant and anticancer properties.[1]

-

Isoliquiritigenin: Another key chalcone from licorice root, known for its anticancer and anti-inflammatory effects.[3][11]

The therapeutic potential of these and other natural chalcones stems from their ability to modulate various cellular signaling pathways, making them attractive candidates for the development of novel pharmaceuticals.[12]

Biological Activities and Quantitative Data

Chalcone derivatives from natural sources exhibit a wide array of pharmacological effects. This section summarizes the key activities and presents quantitative data for prominent natural chalcones to facilitate comparison.

Anticancer Activity

Chalcones have demonstrated significant potential as anticancer agents, acting through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[12][13] Their cytotoxic effects against various cancer cell lines are well-documented.

| Chalcone | Cancer Cell Line | Activity | IC50 Value (µM) | Reference(s) |

| Licochalcone A | Gastric Cancer (MKN-28, AGS, MKN-45) | Cytotoxicity | ~40 | [7] |

| Sarcoma (HT-1080) | Proliferation Inhibition | 5.176 | [2] | |

| Colon Cancer (SW480) | Proliferation Inhibition | 7 | [14] | |

| Colon Cancer (SW620) | Proliferation Inhibition | 8.8 | [14] | |

| Neuroblastoma (SK-N-SH) | Proliferation Inhibition | 10.7 | [14] | |

| Xanthohumol | Colon Cancer (40-16) | Proliferation Inhibition (72h) | 2.6 | [6] |

| Colon Cancer (HCT-15) | Cytotoxicity (24h) | 3.6 | [3][6] | |

| Breast Cancer (MDA-MB-231) | Growth Inhibition (24h) | 6.7 | [6][13] | |

| Breast Cancer (Hs578T) | Growth Inhibition (24h) | 4.78 | [6] | |

| Ovarian Cancer (A-2780) | Cytotoxicity (48h) | 0.52 | [3] | |

| Melanoma (B16F10) | Antitumor Potential | 18.5 | [15] | |

| Neuroblastoma (NGP, SH-SY-5Y, SK-N-AS) | Cytotoxicity | ~12 | [16] | |

| Butein | T-cell Acute Lymphoblastic Leukemia (CEM-C1) | Cytotoxicity | 19.26 | [10] |

| T-cell Acute Lymphoblastic Leukemia (MOLT-4) | Cytotoxicity | 20.10 | [10] | |

| B-cell Acute Lymphoblastic Leukemia (RS4-11) | Cytotoxicity | 22.29 | [10] | |

| Oral Squamous Cell Carcinoma (SCC9) | Viability Inhibition | 3.458 | [17] | |

| Oral Squamous Cell Carcinoma (CAL27) | Viability Inhibition | 4.361 | [17] | |

| Isoliquiritigenin | Triple-Negative Breast Cancer (BT-549) | Proliferation Inhibition (72h) | 3.01 | [18] |

| Triple-Negative Breast Cancer (MDA-MB-468) | Proliferation Inhibition (72h) | 4.35 | [18] | |

| Cervical Cancer (HeLa) | Cytotoxicity | 126.5 | [19] |

Antimicrobial Activity

Several natural chalcones have shown potent activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

| Chalcone | Microorganism | Activity | MIC Value (µg/mL) | Reference(s) |

| Licochalcone A | Bacillus subtilis | Bacteriostatic | 2-3 | [1][20] |

| Gram-positive bacteria (various) | Bacteriostatic | 2-15 | [1] | |

| Salmonella Typhimurium | Growth Inhibition | 62.5-1000 | [21] | |

| Licochalcone C | Gram-positive bacteria (various) | Growth Inhibition | 6.2-50.0 | [22] |

| Mycobacterium species | Growth Inhibition | 36.2-125 | [22] | |

| Xanthohumol | Staphylococcus aureus | Antibacterial | 17.7 µM | [4] |

| Bacteroides fragilis | Antibacterial | 15-60 | [4] | |

| Clostridium perfringens | Antibacterial | 10-50 | [4] | |

| Anaerobic bacteria (various) | Antibacterial | 15-107 | [23] |

Anti-inflammatory Activity

Chalcones are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of pro-inflammatory enzymes and cytokines.[10] They often target key signaling pathways such as NF-κB and MAPK.

| Chalcone | Assay/Model | Activity | IC50 Value / Effect | Reference(s) |

| Licochalcone A | LPS-induced PGE2 release (fibroblasts) | Inhibition | Potent inhibitor | [18] |

| UVB-induced PGE2 release (keratinocytes) | Inhibition | Potent inhibitor | [18] | |

| LPS-induced IL-6/TNF-α secretion (dendritic cells) | Inhibition | Potent inhibitor | [18] | |

| ORAI1 channel in T-lymphocytes | Inhibition | 2.97 µM | [24] | |

| Kv1.3 channel in T-lymphocytes | Inhibition | 0.83 µM | [24] | |

| KCa3.1 channel in T-lymphocytes | Inhibition | 11.21 µM | [24] |

Antioxidant Activity

The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[1]

| Chalcone | Assay | Activity | IC50 Value | Reference(s) |

| Butein | DPPH radical scavenging | Scavenging | 9.2 µM | [1] |

| Iron-induced lipid peroxidation | Inhibition | 3.3 µM | [1] | |

| Xanthine oxidase activity | Inhibition | 5.9 µM | [1] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of chalcone derivatives are a result of their interaction with multiple cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[23] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[23] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of target genes.[10][23] Many chalcones, including butein and xanthohumol, exert their anti-inflammatory and anticancer effects by inhibiting this pathway.[25] They can block the degradation of IκBα, thereby preventing NF-κB activation.[25]

Caption: Chalcone inhibition of the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[26] This pathway consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated in response to various extracellular stimuli. Dysregulation of the MAPK pathway is frequently observed in cancer.[26] Chalcone derivatives have been shown to modulate MAPK signaling, contributing to their anticancer effects. For instance, they can induce apoptosis in cancer cells by activating the JNK and p38 pathways while inhibiting the pro-survival ERK pathway.

Caption: Modulation of MAPK signaling pathways by chalcone derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of chalcone derivatives.

Extraction and Isolation of Licochalcone A from Glycyrrhiza inflata

This protocol is adapted from methods described for the isolation of chalcones from licorice.[8][27]

Workflow Diagram:

Caption: General workflow for extraction and isolation of Licochalcone A.

Protocol:

-

Preparation of Plant Material: Dry the roots of Glycyrrhiza inflata at room temperature and grind them into a fine powder.

-

Extraction: Extract the powdered root material with 75% ethanol (B145695) using a reflux apparatus for 2-3 hours. Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition it with an equal volume of n-hexane to remove nonpolar impurities. Discard the n-hexane layer and retain the aqueous layer.

-

Column Chromatography: Subject the aqueous extract to silica (B1680970) gel column chromatography.

-

Gradient Elution: Elute the column with a gradient solvent system, such as dichloromethane-methanol, starting with a low polarity and gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor the presence of licochalcone A using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification: Pool the fractions containing licochalcone A and further purify by recrystallization from a suitable solvent system to obtain the pure compound.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][17]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the chalcone derivative (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[28]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3]

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the chalcone derivative to 100 µL of the DPPH solution.[3] Use ascorbic acid as a positive control and methanol as a blank.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide (NO) by macrophages (e.g., RAW 264.7 cells) in response to an inflammatory stimulus like lipopolysaccharide (LPS).[29]

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the chalcone derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[30]

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[2]

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubate for 10 minutes.[29]

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the chalcone.

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.[23]

Protocol:

-

Cell Treatment and Lysis: Treat cells with the chalcone derivative and/or an inflammatory stimulus. Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, IκBα, and a loading control like β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Perspectives

Chalcone derivatives from natural products represent a promising and versatile class of bioactive compounds with significant therapeutic potential. Their well-documented anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, coupled with their ability to modulate key cellular signaling pathways, make them valuable leads for drug discovery and development. This guide has provided a comprehensive overview of the current state of research, including quantitative data on their biological activities and detailed protocols for their evaluation.

Future research should focus on several key areas. Firstly, the exploration of novel natural sources of chalcones could lead to the discovery of new derivatives with enhanced potency and selectivity. Secondly, further elucidation of their mechanisms of action, including the identification of direct molecular targets, will be crucial for rational drug design. The development of advanced drug delivery systems to improve the bioavailability and therapeutic efficacy of chalcones is another important avenue of investigation. Finally, well-designed preclinical and clinical studies are needed to translate the promising in vitro and in vivo findings into effective therapies for a range of human diseases. The continued investigation of these remarkable natural compounds holds great promise for the future of medicine.

References

- 1. Antioxidant properties of butein isolated from Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. CN101117311A - Preparation method of high-purity licochalcone A - Google Patents [patents.google.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Isolation and purification of inflacoumarin A and licochalcone A from licorice by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of licochalcone A isolated from Glycyrrhiza inflata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Anti-inflammatory efficacy of Licochalcone A: correlation of clinical potency and in vitro effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. abcam.cn [abcam.cn]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Anti-Inflammatory Effect of Licochalcone A via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchhub.com [researchhub.com]

- 29. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3-Hydroxy-1,5-diphenyl-1-pentanone: A Chalcone-Related Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-1,5-diphenyl-1-pentanone is a β-hydroxy ketone that, while not a chalcone (B49325) in the strictest sense, is structurally and synthetically related to this important class of bioactive molecules. Chalcones, characterized by an α,β-unsaturated carbonyl system, are precursors in flavonoid biosynthesis and serve as scaffolds for numerous synthetic compounds with a wide array of pharmacological activities.[1][2] this compound can be considered a derivative resulting from the formal addition of a nucleophile across the double bond of a chalcone precursor, leading to a saturated and hydroxylated backbone. This modification significantly alters the electronic and steric properties of the molecule, leading to a distinct biological profile. This guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and known biological activities, with a focus on its potential in drug discovery and development.

Introduction: The Link to Chalcones

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are naturally occurring compounds found in many plants.[2] Their core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[3] This keto-ethylenic group is a key pharmacophore responsible for the broad spectrum of biological activities associated with chalcones, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2]

This compound (CAS: 60669-64-9) represents a structural variation of the chalcone scaffold.[4][5] Its saturated pentanone backbone with a hydroxyl group at the C3 position suggests it may arise from the metabolic modification or synthetic derivatization of a chalcone-type precursor. The absence of the α,β-unsaturation removes a key Michael acceptor site, which is often implicated in the mechanism of action of traditional chalcones. This structural alteration directs its biological activity towards potentially different cellular targets and pathways.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C17H18O2 |

| Molecular Weight | 254.32 g/mol [4] |

| CAS Number | 60669-64-9[4] |

| Appearance | Solid (form may vary) |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[5][6] |

Synthesis and Characterization

The synthesis of this compound and related β-hydroxy ketones can be achieved through several synthetic routes, often starting from chalcone precursors.

General Synthetic Approach: Aldol-Type Reactions

A common strategy for synthesizing β-hydroxy ketones is the aldol (B89426) reaction or aldol-type condensations. In the context of this compound, a plausible retrosynthetic analysis would involve the disconnection at the C2-C3 bond, suggesting an aldol reaction between an enolate of a ketone and an aldehyde.

Experimental Protocol: Synthesis via Aldol Condensation

A more direct and relevant approach would be the derivatization of a chalcone.

Protocol: Synthesis from a Chalcone Precursor

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve equimolar amounts of acetophenone (B1666503) and benzaldehyde (B42025) in ethanol.

-

Add a catalytic amount of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and stir the mixture at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and acidify to precipitate the chalcone product.

-

Filter, wash with water, and recrystallize from a suitable solvent like ethanol.

-

-

Formation of this compound:

-

The formation of the target compound from a simple chalcone (1,3-diphenyl-2-propen-1-one) would require a reaction that adds a C2H5 unit and a hydroxyl group. A more likely precursor would be a diketone that can be selectively reduced.

-

A more direct synthetic route is needed from the literature for a precise protocol.

Biological Activities and Mechanism of Action

This compound has been identified as a natural product and has shown promising biological activities, particularly in the realms of cancer and immunology.[5][6]

Anticancer and Immunomodulatory Effects

In vitro bioassays have demonstrated that (+)-3-Hydroxy-1,5-diphenyl-1-pentanone possesses both anti-tumor and immunomodulatory activities.[6] This compound was isolated from the roots of Stellera chamaejasme L. and was identified as one of the active constituents.[6] The dual activity suggests that its mechanism of action may involve complex interactions with both cancer cells and the host immune system.

Derivatives of 1,5-diphenyl-1-pentanone have also been investigated for their analgesic, anti-inflammatory, and anticancer potential.[7][8] These studies often involve molecular docking to predict interactions with targets like COX-2, tumor necrosis factor (TNF), and various kinases.[7]

Potential Signaling Pathways

Given the structural similarities to other bioactive compounds, this compound may exert its effects through various signaling pathways. Chalcones and their derivatives are known to modulate key pathways involved in inflammation and cancer, such as:

-

NF-κB Pathway: Many anti-inflammatory compounds inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[9]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival and is a common target for anticancer agents.[9]

-

Apoptosis Induction: Anticancer compounds often induce programmed cell death (apoptosis) in cancer cells. This can be mediated through the modulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins.

Below is a generalized diagram illustrating a potential mechanism of action for an anticancer compound targeting these pathways.

Caption: Potential mechanism of action for this compound.

Quantitative Data

Currently, there is limited publicly available quantitative data, such as IC50 or EC50 values, for this compound. Research on related diarylpentanoid compounds has shown potent anticancer activity. For instance, the diarylpentanoid MS17 (1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) exhibited EC50 values of 4.10 µM in SW480 and 2.50 µM in SW620 human colon cancer cells, which were significantly lower than curcumin.[10] Another study on a 1,5-benzodiazepin-2-one (B1260877) derivative reported IC50 values of 0.023 nM and 0.041 nM against HER2 and HDAC1, respectively.[11]

Table of Biological Activities for Related Compounds:

| Compound Class | Activity | Cell Line/Target | IC50/EC50 | Reference |

| Diarylpentanoid (MS17) | Anticancer | SW480 Colon Cancer | 4.10 µM | [10] |

| Diarylpentanoid (MS17) | Anticancer | SW620 Colon Cancer | 2.50 µM | [10] |

| 1,5-Benzodiazepin-2-one derivative | Anticancer | HER2 | 0.023 nM | [11] |

| 1,5-Benzodiazepin-2-one derivative | Anticancer | HDAC1 | 0.041 nM | [11] |

| 1,3-Diphenyl-3-(phenylthio)propan-1-ones | Cytotoxic | MCF-7 Breast Cancer | > Tamoxifen | [12] |

Experimental Protocols for Biological Assays

To evaluate the biological activity of this compound, standard in vitro assays are employed.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) dissolved in a suitable solvent like DMSO. Include a vehicle control (DMSO alone) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow Diagram for In Vitro Anticancer Screening

Caption: A typical workflow for the in vitro screening of a potential anticancer compound.

Conclusion and Future Perspectives

This compound is a promising natural product with demonstrated anti-tumor and immunomodulatory activities. Its structural relationship to the well-studied chalcones provides a strong rationale for its further investigation as a lead compound in drug discovery. The saturated backbone and the presence of a hydroxyl group differentiate it from classical chalcones, suggesting a potentially novel mechanism of action that warrants detailed exploration.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

Performing in vivo studies in animal models of cancer and inflammatory diseases to validate its therapeutic potential.

-

Developing robust and scalable synthetic routes to facilitate its production and the generation of analogs.

The unique combination of anticancer and immunomodulatory properties makes this compound a compelling candidate for the development of new therapies that can directly target tumor cells while also harnessing the power of the immune system to fight cancer.

References

- 1. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jetir.org [jetir.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 60669-64-9 [m.chemicalbook.com]

- 6. This compound | CAS:60669-64-9 | Manufacturer ChemFaces [chemfaces.com]

- 7. Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives for analgesic, anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach [mdpi.com]

- 11. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Cytotoxicity: A Technical Guide to the Preliminary Screening of 3-Hydroxy-1,5-diphenyl-1-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 3-Hydroxy-1,5-diphenyl-1-pentanone, a chalcone (B49325) derivative with potential as an anticancer agent. While direct and extensive research on this specific molecule is emerging, this document synthesizes the current understanding of structurally similar compounds to outline a robust screening protocol. We will delve into detailed experimental methodologies, present anticipated data in a structured format, and visualize key experimental workflows and potential signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating cytotoxic evaluations of this promising compound.

Introduction

Chalcones, a class of organic compounds characterized by an α,β-unsaturated carbonyl system, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] Their structural simplicity and amenability to synthetic modification make them attractive scaffolds for the development of novel therapeutic agents.[1] this compound, a hydroxylated chalcone derivative, is a compound of interest for its potential cytotoxic effects against cancer cells. Preliminary in vitro bioassays have suggested that (+)-3-Hydroxy-1,5-diphenyl-1-pentanone exhibits both immunomodulatory and anti-tumor activity.[2] This guide outlines a systematic approach to the preliminary cytotoxicity screening of this compound, drawing parallels from the extensive research on related chalcones and diarylpentanoids.

Predicted Cytotoxic Profile

Based on the cytotoxic activity of structurally analogous chalcone and diarylpentanoid compounds, this compound is anticipated to exhibit selective cytotoxicity against various cancer cell lines. The α,β-unsaturated ketone moiety is a common feature in many cytotoxic chalcones, playing a crucial role in their mechanism of action, often through Michael addition reactions with biological nucleophiles.[3]

Table 1: Representative Cytotoxicity of Structurally Related Chalcone and Diarylpentanoid Derivatives against Various Cancer Cell Lines

| Compound Class | Specific Derivative (if specified) | Cancer Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| Chalcone | Halogen-bearing chalcones | Various tumor cells | - | 1.6 - 18.4 | [4] |

| Chalcone | Brominated chalcone derivative | Gastric cancer cells | - | 3.57 - 5.61 | [4] |

| Chalcone-Coumarin Hybrid | - | HEPG2 (Liver), K562 (Leukemia) | - | 0.65 - 2.02 | [4] |

| Chalcone-Indole Hybrid | - | Various (HepG2, MCF-7, etc.) | - | 0.23 - 1.8 | [4] |

| Diarylpentanoid | MS17 (1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) | SW480 (Colon) | MTT | 4.10 | [5] |

| Diarylpentanoid | MS17 (1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) | SW620 (Colon) | MTT | 2.50 | [5] |

| Chalcone | Licochalcone A | B-16 (Melanoma) | MTT | 25.89 | [6] |

| Chalcone | trans-chalcone | B-16 (Melanoma) | MTT | 45.42 | [6] |

Note: This table presents data from structurally similar compounds to provide a predictive framework for the potential cytotoxicity of this compound. The specific activity of the target compound will need to be determined experimentally.

Experimental Protocols

A standardized and reproducible protocol is paramount for the accurate assessment of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for evaluating cell viability.[6]

MTT Assay Protocol for Cytotoxicity Screening

1. Cell Culture and Seeding:

- Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT-116) and a normal cell line (e.g., VERO) in appropriate media supplemented with fetal bovine serum and antibiotics.[3][6]

- Harvest cells in the exponential growth phase and determine cell viability using a hemocytometer or automated cell counter.

- Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 103 to 1 x 104 cells/well) and incubate for 24 hours to allow for cell attachment.[6]

2. Compound Treatment:

- Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[2]

- Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations for treatment.

- Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

- Incubate the plates for a specified period, typically 24, 48, or 72 hours.[6]

3. MTT Reagent Incubation:

- After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.[6]

4. Formazan (B1609692) Solubilization and Absorbance Reading:

- After incubation with MTT, carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[6]

- Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for MTT-based cytotoxicity screening.

Postulated Signaling Pathway for Chalcone-Induced Apoptosis

Many chalcone derivatives exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway.[4] This often involves the modulation of key signaling molecules.

Caption: Postulated intrinsic apoptosis pathway.

Potential Mechanisms of Action

Beyond the induction of apoptosis, the cytotoxic effects of this compound may be mediated by several other mechanisms that have been observed for related chalcones. These include:

-

Cell Cycle Arrest: Many chalcones have been shown to induce cell cycle arrest at different phases, such as G2/M or G1, thereby inhibiting cancer cell proliferation.[4]

-

Inhibition of Angiogenesis: Some chalcone derivatives can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

-

Modulation of Key Signaling Pathways: Chalcones are known to interfere with various signaling pathways critical for cancer cell survival and proliferation, such as NF-κB, PI3K/Akt, and MAPK pathways.[1]

-

Tubulin Polymerization Inhibition: Certain chalcone-hybrid molecules have demonstrated the ability to inhibit tubulin polymerization, a mechanism similar to that of some established anticancer drugs.[4]

Conclusion and Future Directions

The preliminary cytotoxicity screening of this compound holds significant promise for the identification of a novel anticancer lead compound. The methodologies and predictive data presented in this guide provide a solid foundation for initiating these critical studies. Future research should focus on confirming the cytotoxic effects in a broad panel of cancer cell lines, elucidating the specific molecular mechanisms of action, and evaluating the in vivo efficacy and safety of this compound. A thorough investigation into its structure-activity relationship will also be instrumental in optimizing its therapeutic potential.

References

- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 2. This compound | CAS:60669-64-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Cancer Mechanisms of Diarylpentanoid MS17 (1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one) in Human Colon Cancer Cells: A Proteomics Approach [mdpi.com]

- 6. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Hydroxy-1,5-diphenyl-1-pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1,5-diphenyl-1-pentanone is a naturally occurring compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its physical and chemical characteristics, alongside available information on its biological activities and synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

This compound, with the CAS number 60669-64-9, is a solid, appearing as a powder.[1] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈O₂ | [1] |

| Molecular Weight | 254.32 g/mol | [1] |

| CAS Number | 60669-64-9 | [1] |

| Physical State | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

Note: Specific quantitative data for melting point and boiling point are not consistently available in the reviewed literature.

Spectroscopic Data

While the structure of this compound has been elucidated using spectroscopic methods, publicly available detailed spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the pure compound remains limited. Researchers are advised to perform their own analytical characterization upon synthesis or isolation.

Experimental Protocols

Isolation from Natural Sources

This compound has been identified as a constituent of the plant species Stellera chamaejasme L. and Daphne odora.[2] The general procedure for isolating natural products from plant material typically involves the following steps:

Caption: A generalized workflow for the isolation of natural products from plant sources.

A detailed protocol for the isolation of compounds from Stellera chamaejasme involves extraction with 95% aqueous ethanol, followed by concentration and partitioning. The resulting fractions are then subjected to column chromatography to yield the purified compounds.[3]

Synthesis

Biological Activity